molecular formula C11H8I2N4O B215203 1,3-Bis(5-iodopyridin-3-yl)urea

1,3-Bis(5-iodopyridin-3-yl)urea

Cat. No.: B215203
M. Wt: 466.02 g/mol
InChI Key: IOXRZPMOOVKJMF-UHFFFAOYSA-N
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Description

N,N’-bis(5-iodopyridin-3-yl)urea is an organic compound with the molecular formula C11H8I2N4O. It is characterized by the presence of two iodopyridine groups attached to a central urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(5-iodopyridin-3-yl)urea typically involves the reaction of 5-iodopyridine-3-amine with a suitable isocyanate or carbamate precursor. One common method is the reaction of 5-iodopyridine-3-amine with phosgene or its equivalents to form the corresponding isocyanate, which then reacts with another molecule of 5-iodopyridine-3-amine to yield the desired urea derivative .

Industrial Production Methods

Industrial production methods for N,N’-bis(5-iodopyridin-3-yl)urea may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(5-iodopyridin-3-yl)urea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce bipyridine or other complex structures .

Scientific Research Applications

N,N’-bis(5-iodopyridin-3-yl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-bis(5-iodopyridin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to metal centers in coordination compounds, influencing their reactivity and stability. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(5-bromopyridin-3-yl)urea
  • N,N’-bis(5-chloropyridin-3-yl)urea
  • N,N’-bis(5-fluoropyridin-3-yl)urea

Uniqueness

N,N’-bis(5-iodopyridin-3-yl)urea is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and biological activity. The iodine atoms can participate in halogen bonding, enhancing the compound’s ability to interact with various molecular targets .

Properties

Molecular Formula

C11H8I2N4O

Molecular Weight

466.02 g/mol

IUPAC Name

1,3-bis(5-iodopyridin-3-yl)urea

InChI

InChI=1S/C11H8I2N4O/c12-7-1-9(5-14-3-7)16-11(18)17-10-2-8(13)4-15-6-10/h1-6H,(H2,16,17,18)

InChI Key

IOXRZPMOOVKJMF-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1I)NC(=O)NC2=CC(=CN=C2)I

Canonical SMILES

C1=C(C=NC=C1I)NC(=O)NC2=CC(=CN=C2)I

Origin of Product

United States

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